Morpholine-3-carboxylic Acid
Overview
Description
Morpholine-3-carboxylic acid is a chemical compound that has garnered attention due to its utility in the field of medicinal chemistry and as an intermediate in the synthesis of various pharmacologically active molecules. The compound is characterized by the presence of a morpholine ring, which is a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, and a carboxylic acid functional group at the 3-position of the ring.
Synthesis Analysis
The synthesis of morpholine-3-carboxylic acid and its derivatives has been explored through various synthetic routes. One approach involves the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester, which includes steps such as reductive amination, intramolecular acetalization, and ester hydrolysis . Another method describes the synthesis of optically active 3-morpholinecarboxylic acid via the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol . Additionally, diastereoselective protocols have been developed for synthesizing 2,3-trans- and 2,3-cis-6-methoxy-morpholine-2-carboxylic acid derivatives . A novel strategy for synthesizing substituted morpholines from enantiomerically pure amino alcohols using a Pd-catalyzed carboamination reaction has also been reported .
Molecular Structure Analysis
The molecular structure of morpholine-3-carboxylic acid derivatives has been elucidated using various spectroscopic techniques. For instance, a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was characterized by UV, FT-IR, 1H, and 13C NMR spectroscopy . Density functional theory (DFT) calculations, including the analysis of intermolecular interactions and nonlinear optical properties, have been employed to gain deeper insights into the molecular structure and electronic properties of these compounds .
Chemical Reactions Analysis
Morpholine-3-carboxylic acid derivatives have been utilized in a variety of chemical reactions. The Ugi three-component reaction has been used to synthesize 5-substituted morpholin-2-one-3-carboxamide derivatives with good diastereoselectivity . Click chemistry has been applied to create 1,2,3-triazolyl methyl ester analogues of morpholine-3-carboxylic acid, which have shown promising antibacterial activity . Furthermore, the synthesis of bridged bicyclic morpholine amino acids has been achieved, which could serve as compact modules in medicinal chemistry10.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine-3-carboxylic acid derivatives are influenced by the morpholine ring and the substituents attached to it. These properties are crucial for their application in medicinal chemistry, as they can affect the solubility, stability, and bioavailability of the compounds. The optical purity of the synthesized enantiomers has been confirmed by HPLC analysis . The thermal behavior, including heat capacity, entropy, and enthalpy change, has been calculated for a novel morpholine derivative, providing insights into its stability and reactivity . The electronic properties, such as the energy gap, electronegativity, and electrophilicity indices, have also been computed using DFT, which are important for understanding the reactivity and potential applications of these compounds .
Scientific Research Applications
Synthesis and Peptidomimetic Chemistry
Morpholine-3-carboxylic acid has been utilized in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid. This compound is created through a practical synthetic route and is compatible with solid-phase peptide synthesis, indicating its potential application in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).
Antibacterial Activity
A series of 1,2,3-triazolyl methyl ester of morpholine-3-carboxylic acid analogues have been synthesized and found to exhibit antibacterial activity. This demonstrates the compound's potential in developing new antibacterial agents (Narsimha et al., 2014).
Inhibitor Synthesis
Morpholine-3-carboxylic acid derivatives have been used in the synthesis of potent inhibitors, like cathepsin S inhibitors. These compounds have shown potential in various therapeutic applications (Latli et al., 2012).
Photo-Electrocatalytic Applications
The synthesis of morpholine-3-carboxylic acid derivatives has been explored for applications in the biomedical and photo-electrocatalytic fields. These compounds have been modified to improve dye aggregation tendency, enhancing their suitability for such applications (Tiravia et al., 2022).
Corrosion Inhibition
Morpholine-3-carboxylic acid has been studied for its efficiency as a corrosion inhibitor. This research indicates its potential application in protecting metals in various industrial processes (Agarwal & Landolt, 1998).
Synthesis of Biodegradable Polyesteramides
The compound has been used in synthesizing polyesteramides with pendant functional groups. These biodegradable materials have potential applications in biomedical and environmental fields (Veld, Dijkstra, & Feijen, 1992).
Medicinal Chemistry
Morpholine-3-carboxylic acid derivatives have been synthesized as compact modules for medicinal chemistry, offering potential to modulate the properties of drug candidates and introduce new intellectual properties (Kou et al., 2017).
Safety And Hazards
properties
IUPAC Name |
morpholine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNOWSHJELIDQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391607 | |
Record name | Morpholine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-3-carboxylic Acid | |
CAS RN |
77873-76-8 | |
Record name | Morpholine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Morpholinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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